molecular formula C7H4F3NO3 B1434791 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid CAS No. 855915-13-8

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B1434791
CAS No.: 855915-13-8
M. Wt: 207.11 g/mol
InChI Key: RKGYPLKKIHKAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of trifluoroacetic anhydride with a suitable pyridine derivative in the presence of a base such as N,N-dimethylformamide (DMF). The reaction typically occurs at low temperatures (0°C) and is followed by heating to around 50°C for several hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate biochemical pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and pyridine derivatives such as:

Uniqueness

What sets 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid apart is its specific substitution pattern and the presence of both a trifluoromethyl group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-2-4(6(13)14)11-5(3)12/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGYPLKKIHKAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 2
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.